molecular formula C20H26O5 B083042 Isodocarpin CAS No. 10391-08-9

Isodocarpin

Cat. No. B083042
CAS RN: 10391-08-9
M. Wt: 346.4 g/mol
InChI Key: QOAOBBJDPFYUKJ-RVMSTXCCSA-N
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Description

Isodocarpin is a natural product belonging to the enmein-type of natural products, noted for its complex molecular structure and synthesis. Its synthesis and structural elucidation have been subjects of significant interest due to its bioactive potential and challenging chemical framework.

Synthesis Analysis

The synthesis of Isodocarpin has been achieved through divergent total syntheses methodologies, highlighting the efficiency and creativity in organic synthesis. For instance, an efficient strategy included early-stage cage formation to control succeeding diastereoselectivity, one-pot acylation/alkylation/lactonization to construct the C-ring and C8 quaternary center, and a reductive alkenylation approach to construct the enmain D/E rings (Pan, Chen, & Dong, 2018). Moreover, another approach utilized photochemical Wolff Rearrangement with asymmetric ketene aminolysis, highlighting innovative reaction development for constructing complex natural products (Beck, 2019).

Scientific Research Applications

Pharmacology and Medicine

Isodocarpin is a diterpenoid isolated from the leaves of Isodon serra, a plant widely distributed in China . This plant has been used in traditional medicine for the treatment of acute jaundice, hepatitis, and acute cholecystitis .

Application

Isodocarpin, along with other diterpenoids from Isodon serra, is being studied for its potential medicinal properties .

Method of Application

The leaves of Isodon serra are extracted with a mixture of acetone and water. The extract is then separated by silica gel column chromatography to isolate Isodocarpin and other diterpenoids .

Results

While specific results regarding Isodocarpin were not mentioned, the study of these diterpenoids could lead to the development of new treatments for diseases such as jaundice and hepatitis .

Pharmacokinetics

Application

Isodocarpin, along with other bioactive diterpenoids of Rabdosia serra extract, has been studied in pharmacokinetic research .

Method of Application

The pharmacokinetic properties of Isodocarpin and other diterpenoids are studied in both normal and liver-injured rats .

Melanogenesis Inhibition

Application

Isodocarpin has been identified as a potent inhibitor of melanogenesis .

Method of Application

In research settings, Isodocarpin’s inhibitory effect on melanogenesis is typically studied in B16 4A5 cells, a type of mouse melanoma cell .

Results

Isodocarpin has been found to inhibit the expression of tyrosinase, tyrosine-related protein (TRP)-1, and TRP-2 mRNA . These proteins are involved in the production of melanin. The IC50 of Isodocarpin in B16 4A5 cells is 0.19 μM , indicating a strong inhibitory effect.

Hepatoprotection

Application

Isodocarpin, along with other bioactive diterpenoids of Rabdosia serra extract, has been studied for its hepatoprotective effects .

Method of Application

The hepatoprotective properties of Isodocarpin and other diterpenoids are studied in both normal and Con A-induced liver injury rats .

Safety And Hazards

Safety measures for handling Isodocarpin include wearing safety goggles with side-shields, protective gloves, impervious clothing, and suitable respiratory protection. It should be kept away from drains, water courses, or the soil .

Future Directions

While Isodocarpin has shown promise as a melanogenesis inhibitor, more research is needed to fully understand its potential applications. Future research could focus on exploring its potential uses in treating other conditions, as well as further investigating its mechanism of action .

properties

IUPAC Name

(1S,4S,8R,9R,12S,13S,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3/t11-,12-,13+,14-,16-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAOBBJDPFYUKJ-RVMSTXCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Macrocalin A

CAS RN

10391-08-9
Record name Macrocalin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010391089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isodocarpin
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Isodocarpin
Reactant of Route 3
Isodocarpin
Reactant of Route 4
Isodocarpin
Reactant of Route 5
Isodocarpin
Reactant of Route 6
Isodocarpin

Citations

For This Compound
128
Citations
S Pan, S Chen, G Dong - Angewandte Chemie, 2018 - Wiley Online Library
… syntheses of sculponin R, isodocarpin, and enmein (Scheme 3). … To synthesize enmein and isodocarpin, a distinct reductive … to prepare enmein and isodocarpin through late-stage …
Number of citations: 20 onlinelibrary.wiley.com
E FUJITA, T FUJITA, Y NAGAO - Chemical and Pharmaceutical …, 1970 - jstage.jst.go.jp
… dihydro-derivative (IV) of isodocarpin, a B—secokaurenoid. … isodocarpin was chemically transformed into isodocarpin (V).1) Thus, a chemical conversion of trichokaurin into isodocarpin …
Number of citations: 4 www.jstage.jst.go.jp
E FUJITA, T FUJITA, M SHIBUYA - Chemical and Pharmaceutical …, 1968 - jstage.jst.go.jp
… The chemical and spectral evidence led to a conclusion that isodocarpin, a new (literpenoid from the leaves of I sodon trichocmfpus KUDo and I. jupowious HARA, has the struc ture …
Number of citations: 32 www.jstage.jst.go.jp
JC Beck - 2019 - thesis.library.caltech.edu
… product, (–)-isodocarpin. We detail our investigation of a convergent cross-electrophile coupling as a means to build the core of (–)-isodocarpin. We also discuss our development of a 1,…
Number of citations: 2 thesis.library.caltech.edu
E Fujita, T Fujita, M Shibuya - Tetrahedron letters, 1966 - Elsevier
… The molecular formula (E 4800), "zf; 3455, 1750, of isodocarpin -[Amax 232 mu 1695, and 1640 cm-'] corresponds to des-0 enmein. The NMR spectra of isodocarpin and ennein closely …
Number of citations: 36 www.sciencedirect.com
E Fujita, T Fujita, H Katayama - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… THE preceding paper l described the conversion of osidonin (I) into the dehydrotetrahydra-derivative (11) of isodocarpin. This paper describes the conversion of …
Number of citations: 2 pubs.rsc.org
FL Yan, LQ Guo, SP Bai, HD Sun - Journal of the Chinese …, 2008 - Wiley Online Library
… The known compounds were determined as nodosin (3),3 isodocarpin (4),4 odonicin (5)5 and maoyecrystal F (6)6 by comparison of their spectral data with those reported in the …
Number of citations: 12 onlinelibrary.wiley.com
Y Takeda, T Matsumoto, Y Futatsuishi… - Journal of Natural …, 1995 - ACS Publications
From the aerial parts of Rabdosia longituba, a new 6, 7-seco-ent-kaarenoid, longirabdolide D [1] was isolated, together with the known compounds, isodocarpin, isolongirabdiol, and …
Number of citations: 4 pubs.acs.org
Y Manse, K Ninomiya, A Okazaki… - Natural Product …, 2017 - journals.sagepub.com
… To clarify the mechanisms of action of these active constituents, we examined the effects of enmein (1), isodocarpin (2), nodosin (4), and oridonin (6) on the expression of mRNAs for …
Number of citations: 9 journals.sagepub.com
E FUJITA, I UCHIDA, T FUJITA - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
As a potential biogenesis of nodosin (1), º a minor diterpenoid from Isodon japonicus HARA and I. trichocarpus KUDo, a route from isodocarpin (2) 9 via a key-intermediate 4 of …
Number of citations: 3 www.jstage.jst.go.jp

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